molecular formula C5H5ClN2 B1202077 2-Chloro-3-methylpyrazine CAS No. 95-58-9

2-Chloro-3-methylpyrazine

Cat. No.: B1202077
CAS No.: 95-58-9
M. Wt: 128.56 g/mol
InChI Key: WZHWPZQQPWKEAV-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyrazine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a methyl group at the third position on the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylpyrazine typically involves the chlorination of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often prioritize cost-effectiveness and environmental sustainability by minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The pyrazine ring can be reduced to a dihydropyrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Chloro-3-methylpyrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and flavoring agents

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyrazine
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 2-Chloropyrazine

Comparison

Compared to other similar compounds, 2-Chloro-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHWPZQQPWKEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059124
Record name Pyrazine, 2-chloro-3-methyl-
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-58-9
Record name 2-Chloro-3-methylpyrazine
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-Chloro-3-methylpyrazine
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-chloro-3-methylpyrazine
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Record name 2-CHLORO-3-METHYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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